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Compound of Interest |

Compound Name: 1-Propylpiperazine
CAS No.: 21867-64-1
Cat. No.: B3021836
- 7

Executive Summary

1-Propylpiperazine (N-propylpiperazine) is a critical secondary amine intermediate used in the
synthesis of pharmaceutical agents, particularly in the development of antihistamines,
antipsychotics, and piperazine-based anthelmintics. Its structural duality—possessing both a
tertiary N-alkyl amine and a secondary N-H amine—makes it a versatile nucleophile.

This guide provides a definitive reference for the spectroscopic characterization of 1-
propylpiperazine. It synthesizes experimental data with mechanistic interpretation to assist
researchers in structural validation and impurity profiling during drug development workflows.

Compound Identity
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Parameter Details
IUPAC Name 1-Propylpiperazine
CAS Number 21867-64-1
C
Formula H
N
Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~176 °C

Structural Analysis & Symmetry

Understanding the symmetry of 1-propylpiperazine is prerequisite to interpreting its NMR
spectrum. Unlike piperazine (D

symmetry), the introduction of the propyl group breaks the symmetry, rendering the piperazine
ring carbons chemically non-equivalent.

o N1 (Tertiary): Alkylated nitrogen. The
-carbons (C2/C6) are shielded differently than those at N4.

» N4 (Secondary): Protonated nitrogen (in free base form). The
-carbons (C3/C5) exhibit distinct chemical shifts.

e Propyl Chain: Adds three distinct aliphatic signals.

Nuclear Magnetic Resonance (NMR)
Characterization
Experimental Protocol
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Sample Preparation:
e Dissolve 10-15 mg of 1-propylpiperazine in 0.6 mL of CDCI

(containing 0.03% TMS).

 Critical Step: Ensure the sample is free of acidic impurities (e.g., HCI salts), as protonation
induces significant downfield shifts and collapses the resolution of

-methylene signals.

o Temperature: Acquire at 298 K to minimize conformational broadening of the piperazine chair

flip.

H NMR Data (400 MHz, CDCI )

The proton spectrum is characterized by the propyl chain triplet/multiplet pattern and two
distinct multiplets for the piperazine ring.
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Interpretation Note: The ring protons often appear as two broad "humps" or triplets due to the

rapid chair-chair interconversion of the piperazine ring at room temperature.

C NMR Data (100 MHz, CDCI )

The carbon spectrum confirms the asymmetry of the ring.
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Mass Spectrometry (MS) Profiling
lonization & Fragmentation

Method: Electron Impact (El), 70 eV. The mass spectrum is dominated by
-cleavage mechanisms characteristic of aliphatic amines.
Key Diagnostic lons:
e m/z 128 [M]
: Molecular ion (detectable, usually weak to medium intensity).
e mM/z99 [M - 29]

: Loss of the ethyl group (CH

CH
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) from the propyl chain via
-cleavage.
e m/iz70[C
H
N]

: Base peak candidate. Originates from the cleavage of the piperazine ring or loss of the
propyl chain with hydrogen transfer.

« M/z56[C

H
N]

: Characteristic retro-Diels-Alder type fragmentation of the piperazine ring.

Fragmentation Pathway Visualization

Loss of Ethyl

(a-cleavage)
[M-29]+ m/z 99

Molecular lon ]
[M]+ m/z 128 Ring Cleavage

Propyl Cleavage Piperazine Ring Frag
[C4H8N]+ m/z 70 [C3H6N]+ m/z 56

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathways for 1-Propylpiperazine under Electron Impact (El)
ionization.

Infrared Spectroscopy (IR)[2][3][4]
Band Assignments (Liquid Film)

The IR spectrum serves as a quick quality control check for the presence of the secondary
amine (N-H) and absence of over-alkylation (quaternary salts).
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Impurity Profiling & Quality Control

In the synthesis of 1-propylpiperazine (typically Piperazine + 1-Bromopropane), two primary

impurities must be monitored.

Impurity Logic Diagram
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Figure 2: Reaction pathway showing the origin of critical impurities.

Detection Methods

e 1,4-Dipropylpiperazine:

o NMR: Disappearance of the broad NH singlet (~1.8 ppm). Appearance of a single set of
ring protons (symmetry restored, ~2.5 ppm).[1]

o MS: Molecular ion shift to m/z 170.
o Piperazine:
o NMR: Single singlet at 2.9 ppm (D
o/CcDCl

).

o Solubility: Piperazine is less soluble in non-polar solvents than the propyl derivative.
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o SDBS.Spectral Database for Organic Compounds.[2] National Institute of Advanced
Industrial Science and Technology (AIST), Japan. (General reference for alkylpiperazine
shifts). Link

e Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.
Springer-Verlag, 2009. (Source for substituent additivity rules in NMR).

o Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
(Reference for Amine IR Bohlmann bands and MS alpha-cleavage).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
e 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 1-
Propylpiperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021836#spectroscopic-data-for-1-propylpiperazine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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